4-Ethoxy-1,2-dinitrobenzene
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Overview
Description
4-Ethoxy-1,2-dinitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two nitro groups (-NO₂) and an ethoxy group (-OCH₂CH₃) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,2-dinitrobenzene typically involves the nitration of ethoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of the desired dinitro compound and to minimize the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, such as temperature and concentration of reagents, leading to higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps, such as recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,2-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Iron filings and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 4-Ethoxy-1,2-diaminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
4-Ethoxy-1,2-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,2-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The ethoxy group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dinitrobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Methoxy-1,2-dinitrobenzene: Similar structure but with a methoxy group (-OCH₃) instead of an ethoxy group, leading to different reactivity and applications.
1,3-Dinitrobenzene: Different positioning of nitro groups, affecting its chemical properties and reactivity.
Uniqueness
4-Ethoxy-1,2-dinitrobenzene is unique due to the presence of both nitro and ethoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications, distinguishing it from other nitrobenzene derivatives.
Properties
CAS No. |
344332-15-6 |
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Molecular Formula |
C8H8N2O5 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
4-ethoxy-1,2-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3 |
InChI Key |
IAEHMOJGQYVUOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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